molecular formula C22H17NOS B2819676 2-(Benzylthio)-4,5-diphenyloxazole CAS No. 102452-01-7

2-(Benzylthio)-4,5-diphenyloxazole

Cat. No.: B2819676
CAS No.: 102452-01-7
M. Wt: 343.44
InChI Key: ALFRGJHTYWHRKV-UHFFFAOYSA-N
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Description

2-(Benzylthio)-4,5-diphenyloxazole is a synthetic oxazole derivative of interest in organic chemistry and materials science research. Oxazole scaffolds, such as the related 2,5-diphenyloxazole, are recognized for their role as organic scintillators and wavelength shifters, converting shorter-wavelength light to longer wavelengths peaking around 385 nm (UV) . The structural motif of a substituted diphenyloxazole, like the documented 2-(methylthio)-4,5-diphenyloxazole, suggests potential application in the development of novel photoluminescent materials and organic electronic devices . The benzylthio substituent at the 2-position may offer a handle for further chemical modification, making this compound a valuable building block for constructing more complex heterocyclic systems or for use in structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylsulfanyl-4,5-diphenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NOS/c1-4-10-17(11-5-1)16-25-22-23-20(18-12-6-2-7-13-18)21(24-22)19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFRGJHTYWHRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylthio 4,5 Diphenyloxazole and Its Structural Analogs

Direct Synthesis Approaches to the 2-(Benzylthio)-4,5-diphenyloxazole Scaffold

Direct synthesis approaches are fundamental in constructing the this compound molecule. These methods can be broadly categorized into those that start with a pre-formed oxazole (B20620) core and those that build the ring and introduce the sulfur-containing moiety concurrently.

Strategies Involving Pre-formed 4,5-Diphenyloxazole (B1616740) Core Structures

One common approach to synthesizing this compound begins with the 4,5-diphenyloxazole core. This pre-formed heterocycle can then be functionalized at the C2 position. A series of 2-alkylthio-4,5-diphenyloxazoles have been prepared, highlighting the viability of this synthetic route. nih.gov

Introduction of the 2-(Benzylthio) Moiety via Thiolation or Substitution Reactions

The introduction of the benzylthio group at the 2-position of the oxazole ring is a key step. This is often achieved through thiolation or substitution reactions. For instance, the reaction of 4,5-diphenyl-1H-imidazol-2-thiol with benzyl (B1604629) bromide derivatives in refluxing ethyl alcohol has been used to prepare analogous 2-(benzylthio)-4,5-diphenyl-1H-imidazoles. researchgate.net A similar strategy can be envisioned for the corresponding oxazole. Another relevant method involves the deprotonation of an oxazole at the C2 position, followed by reaction with a disulfide, such as diphenyldisulfide, to introduce a thioether linkage. nih.gov

A general route to 2,5-disubstituted oxazoles involves the use of a 2-(phenylsulfonyl)-1,3-oxazole intermediate. nih.gov The phenylsulfonyl group can be displaced by various nucleophiles, including those that could be derived from benzylthiol, providing a versatile pathway to a range of 2-substituted oxazoles. nih.gov

One-Pot Synthetic Routes for Oxazole Ring Formation with Sulfur Substitution

One-pot syntheses offer an efficient alternative by combining multiple reaction steps in a single procedure, avoiding the isolation of intermediates. While a specific one-pot synthesis for this compound is not detailed in the provided results, analogous one-pot syntheses for other substituted oxazoles are well-established. For example, a one-pot method for synthesizing 2,4,5-trisubstituted oxazoles has been developed that involves a Suzuki-Miyaura coupling reaction. tandfonline.com Another approach utilizes the reaction of 1-(methylthio)acetone with nitriles in the presence of triflic anhydride (B1165640) to produce 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. organic-chemistry.org These examples suggest the potential for developing a one-pot synthesis for the target compound.

Multicomponent Reactions in the Construction of Substituted Oxazoles

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single reaction to form a complex product. ijpsonline.comnih.gov This approach is particularly valuable for creating diverse libraries of compounds for screening purposes.

Several MCRs have been developed for the synthesis of substituted oxazoles. An acid-promoted multicomponent tandem cyclization has been used to synthesize fully substituted oxazoles from arylglyoxal monohydrates, nitriles, and various C-nucleophiles. acs.orgnih.gov This method follows a Robinson-Gabriel-type reaction mechanism. acs.orgnih.gov Another example is a one-pot multicomponent reaction for the synthesis of steroidal oxazole derivatives using semicarbazide (B1199961) hydrochloride and ethyl 2-chloroacetoacetate. nih.gov While not directly producing the benzylthio-substituted target, these MCRs demonstrate the power of this strategy in assembling the oxazole core with various substituents.

Metal-Catalyzed Coupling Reactions for Oxazole Synthesis and Functionalization

Metal-catalyzed reactions are indispensable tools in modern organic synthesis, offering mild and efficient routes to complex molecules. Various metal catalysts, including palladium, copper, and gold, have been employed in the synthesis and functionalization of oxazoles.

Palladium and copper catalysts have been used for the direct arylation of oxazoles. ijpsonline.com For instance, the C-5 arylation of oxazoles is favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents, using task-specific phosphine (B1218219) ligands. organic-chemistry.org Nickel-catalyzed Suzuki-Miyaura coupling has also been utilized in a one-pot synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com Gold-catalyzed reactions have also emerged as a powerful tool, with one method involving the [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles. nih.gov

Silver-catalyzed synthesis of oxazoles has been achieved through the oxidative decarboxylation-cyclization of α-oxocarboxylates and isocyanides. nih.gov This method provides a novel approach to constructing the oxazole ring. nih.gov

CatalystReaction TypeSubstratesProduct
Palladium/CopperDirect ArylationOxazoles, Aryl HalidesAryl-substituted oxazoles
NickelSuzuki-Miyaura CouplingCarboxylic acids, Amino acids, Boronic acids2,4,5-Trisubstituted oxazoles
Gold[3+2] CycloadditionAlkynyl triazenes, 1,2,4-DioxazolesFully-substituted oxazoles
SilverOxidative Decarboxylation-Cyclizationα-Oxocarboxylates, IsocyanidesSubstituted oxazoles

Green Chemistry Principles and Sustainable Synthesis Protocols for Oxazole Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.com These principles are increasingly being applied to the synthesis of oxazole derivatives to create more sustainable and environmentally friendly methods. ijpsonline.comijpsonline.com

Green synthetic approaches for oxazoles include the use of microwave irradiation, ultrasound, ionic liquids, deep-eutectic solvents, and catalysts. ijpsonline.com These methods often lead to higher yields, increased purity, and reduced energy consumption compared to conventional techniques. ijpsonline.com For example, a catalyst- and solvent-free method has been developed for the synthesis of novel 5-hydroxy-chromeno[2,3-b]pyridines, which are related heterocyclic structures. researchgate.net

Electrochemical synthesis is another green approach that avoids the use of transition metals and toxic oxidants. rsc.org A phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids has been developed to synthesize oxazoles electrochemically. rsc.org Furthermore, an electrochemical four-component reaction of terminal alkynes, (thio)xanthenes, nitriles, and water has been established for the synthesis of oxazole derivatives. rsc.org These methods highlight the growing trend towards developing sustainable synthetic protocols for important heterocyclic compounds. rsc.orgrsc.org

Stereoselective and Regioselective Synthesis Considerations

The synthesis of structurally defined oxazoles, such as this compound, necessitates precise control over the arrangement of substituents on the heterocyclic core. Both regioselectivity, the control of substituent placement, and stereoselectivity, the control of the three-dimensional arrangement of atoms, are critical considerations in designing synthetic routes for this compound and its structural analogs. While specific studies on the stereoselective and regioselective synthesis of this compound are not extensively documented, general principles of oxazole synthesis can be applied to address these challenges.

Regioselective Synthesis

The formation of the 2,4,5-trisubstituted oxazole core of this compound requires methods that can selectively introduce the benzylthio group at the C2 position and the two phenyl groups at the C4 and C5 positions. Several strategies for the regioselective synthesis of polysubstituted oxazoles have been developed, which could be adapted for the target molecule.

One common and highly regioselective method is the Robinson-Gabriel synthesis and its variations, which involve the cyclization of α-acylamino ketones. For the synthesis of this compound, this would conceptually involve the cyclization of an N-(benzylthiocarbonyl)-α-amino-α-phenylacetophenone. The regiochemistry is inherently controlled by the structure of the starting materials.

Modern methods offer alternative regioselective routes. For instance, a protocol for the synthesis of 2,4,5-trisubstituted oxazoles from α-oxoketene dithioacetals and β-(methylthio)-β-(het)aryl-2-propenones has been reported to proceed with complementary regioselectivity. nih.gov By choosing the appropriate starting materials, the desired substitution pattern can be achieved. For example, a copper-catalyzed annulation of α-bromo-β-(methylthio)enones with primary amides can yield 2,4,5-trisubstituted oxazoles with defined regiochemistry. nih.gov

Another approach involves the hydroamidation and iodo-imidation of ynamides, which has been shown to produce 2,4,5-trisubstituted oxazoles regioselectively. organic-chemistry.orgacs.orgnih.gov The reaction of ynamides with a suitable nitrogen source in the presence of a catalyst like Yb(OTf)₃ and an iodine source can lead to the formation of the oxazole ring with high regiocontrol. organic-chemistry.orgacs.orgnih.gov Furthermore, metal-free annulation of alkynes, nitriles, and an oxygen source can also lead to the regioselective assembly of 2,4,5-trisubstituted oxazoles. organic-chemistry.org

The regioselectivity of such reactions is often dictated by the electronic and steric properties of the substrates and the reaction conditions. The table below summarizes some regioselective methods applicable to the synthesis of substituted oxazoles.

Method Starting Materials Key Reagents/Catalysts Regiochemical Outcome Reference
Copper-Catalyzed Annulationα-bromo-β-(methylthio)enones, Primary amidesCopper catalystControlled formation of 2,4,5-trisubstituted oxazoles nih.gov
Ynamide CyclizationYnamides, AcetonitrileYb(OTf)₃, N-Iodosuccinimide (NIS)Regioselective formation of 2,4,5-trisubstituted oxazoles organic-chemistry.orgacs.orgnih.gov
Metal-Free AnnulationAlkynes, NitrilesPhIO, TfOH or Tf₂NHRegioselective assembly of 2,4,5-trisubstituted oxazoles organic-chemistry.org
Cobalt(III)-Catalyzed Cross-CouplingN-pivaloyloxyamides, AlkynesCo(III) catalyst[3+2] cycloaddition to form 2,5-disubstituted oxazoles rsc.org

It is important to note that direct deprotonation and functionalization of a pre-formed oxazole ring can also be a powerful strategy for achieving specific substitution patterns. For example, the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole occurs selectively at the C5 position, allowing for the introduction of various electrophiles. nih.gov Subsequent displacement of the sulfonyl group provides a versatile route to 2,5-disubstituted oxazoles. nih.gov

Stereoselective Synthesis

While this compound itself is achiral, the introduction of chiral centers into its structural analogs, for instance by replacing one of the phenyl groups with a different substituent or by functionalizing the benzyl group, would necessitate stereoselective synthetic methods. Asymmetric synthesis of chiral oxazoles and their derivatives often relies on the use of chiral auxiliaries, chiral catalysts, or chiral substrates.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. Oxazolidinones, for example, are well-established chiral auxiliaries. acs.org A chiral auxiliary-bearing isocyanide has been used as a synthon to produce a chiral oxazole derivative with high stereoselectivity. acs.org In this approach, the chiral auxiliary controls the facial selectivity of subsequent reactions, and is then cleaved to afford the enantiomerically enriched product.

Chiral oxazolines, which can be derived from readily available chiral amino alcohols, have also been employed as dual-function traceless chromophores and chiral auxiliaries in the enantioselective synthesis of complex heterocyclic ketones. nih.govresearchgate.net Bis(oxazoline) (BOX) ligands are another important class of C₂-symmetric chiral ligands used in asymmetric catalysis to synthesize enantiomerically pure metal complexes, a strategy that could potentially be adapted for the synthesis of chiral oxazole-containing compounds. acs.org

The following table presents examples of stereoselective methods that could be adapted for the synthesis of chiral analogs of this compound.

Method Chiral Source Key Transformation Stereochemical Outcome Reference
Chiral Auxiliary-Bearing Isocyanide(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinoneCyclization reactionFormation of a chiral oxazole with high diastereoselectivity acs.org
Chiral Oxazoline AuxiliaryChiral oxazolines derived from amino alcoholsPhotoassisted cycloadditionEnantioenriched polyheterocyclic ketones with up to 90% ee nih.gov
Chiral Bis(oxazoline) Ligands(S,S)- and (R,R)-BOX ligandsAuxiliary-mediated resolution of racemic metal complexesSynthesis of enantiomerically pure bis-cyclometalated complexes acs.org

In the context of creating chiral analogs of this compound, one could envision a strategy where a chiral auxiliary is attached to one of the starting materials, for example, a chiral amino alcohol derivative in a modified Hantzsch or Robinson-Gabriel synthesis. This would induce asymmetry during the ring formation, leading to an enantiomerically enriched oxazole product after removal of the auxiliary. Alternatively, asymmetric catalysis using a chiral transition metal complex could be employed to control the stereochemistry of a key bond-forming step in the synthesis of the oxazole ring or its precursors.

Chemical Reactivity and Transformation Pathways of 2 Benzylthio 4,5 Diphenyloxazole

Reactions at the 2-Benzylthio Moiety

The 2-benzylthio moiety is a versatile functional group that can undergo a variety of transformations, primarily centered around the sulfur atom. These reactions include oxidation of the thioether linkage, nucleophilic attack at the sulfur, and cleavage of the benzyl (B1604629) group.

Oxidative Transformations of the Thioether Linkage

The sulfur atom in the benzylthio group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. Mild oxidizing agents, such as hydrogen peroxide or a single equivalent of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would be expected to convert the thioether to the corresponding sulfoxide (B87167), 2-(benzylsulfinyl)-4,5-diphenyloxazole. Stronger oxidizing conditions, for instance, using an excess of m-CPBA or other potent oxidants like potassium permanganate, would likely yield the sulfone, 2-(benzylsulfonyl)-4,5-diphenyloxazole. ambeed.com

It is important to note that harsh oxidation conditions might also affect the oxazole (B20620) ring itself. Studies on 2-substituted-4,5-diphenyloxazoles have shown that treatment with a combination of m-CPBA and 2,2′-bipyridinium chlorochromate (BPCC) can lead to the cleavage of the oxazole ring. nih.gov For instance, 2-alkyl-4,5-diphenyloxazoles are cleaved to imides under these conditions. nih.gov This suggests that careful selection of reagents is crucial to selectively oxidize the thioether without disrupting the heterocyclic core.

ReactantReagent(s)Product(s)Notes
2-(Benzylthio)-4,5-diphenyloxazoleH₂O₂ or 1 eq. m-CPBA2-(Benzylsulfinyl)-4,5-diphenyloxazolePredicted reaction based on general thioether oxidation.
This compoundExcess m-CPBA or KMnO₄2-(Benzylsulfonyl)-4,5-diphenyloxazolePredicted reaction based on general thioether oxidation. ambeed.com
2-Alkyl-4,5-diphenyloxazolesm-CPBA, BPCCImidesDemonstrates potential for oxazole ring cleavage under certain oxidative conditions. nih.gov

Nucleophilic Substitution Reactions Involving the Sulfur Atom

The sulfur atom of the benzylthio group can be a target for nucleophiles. While direct nucleophilic substitution on the sulfur of a thioether is not a common reaction, the presence of the electron-withdrawing oxazole ring may activate the C2-S bond towards nucleophilic attack. This could potentially lead to the displacement of the benzylthio group.

More plausible are reactions where the thioether acts as a nucleophile itself after deprotonation of the benzylic carbon. Treatment with a strong base could generate a carbanion, which could then react with various electrophiles. However, the acidity of the benzylic protons would be a key factor in the feasibility of this pathway.

Cleavage and Deprotection Strategies for the Benzylthio Group

The benzylthio group is often employed as a protecting group for thiols, and its removal is a key transformation. Several methods can be envisioned for the deprotection of this compound to yield the corresponding 2-mercapto-4,5-diphenyloxazole.

Reductive cleavage is a common strategy. This can be achieved using dissolving metal reductions, such as sodium in liquid ammonia, or through catalytic hydrogenation. However, the conditions for catalytic hydrogenation would need to be carefully chosen to avoid reduction of the phenyl rings or the oxazole nucleus.

Oxidative cleavage is another possibility, although it may be complicated by the potential for oxidation at the sulfur atom as discussed previously. Alternatively, certain reagents are known to specifically cleave benzyl thioethers. For instance, the use of reagents that can trap the released benzyl cation may be effective. A study on a related 2-(phenylsulfonylmethyl)-4,5-diphenyloxazole demonstrated the removal of the phenylsulfonylmethyl group prior to a cyclization reaction, indicating that cleavage of substituents at the 2-position is feasible. st-andrews.ac.uk

Reactions Involving the Oxazole Ring System

The 4,5-diphenyloxazole (B1616740) core possesses aromatic character and can participate in reactions typical of aromatic systems, as well as transformations that involve the heteroatoms of the oxazole ring.

Electrophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings at positions 4 and 5 of the oxazole are susceptible to electrophilic aromatic substitution. Research on the closely related 2-methyl-4,5-diphenyloxazole (B84692) has shown that nitration, sulphonation, and chlorosulphonation occur at the para-positions of the phenyl groups. rsc.org This regioselectivity is attributed to the electronic influence of the oxazole ring and the steric hindrance at the ortho-positions. It is therefore highly probable that this compound would exhibit similar reactivity, yielding di-para-substituted products.

ReactantReagent(s)Product(s)Reference
2-Methyl-4,5-diphenyloxazoleNitrating mixture (HNO₃/H₂SO₄)2-Methyl-4,5-di(p-nitrophenyl)oxazole rsc.org
2-Methyl-4,5-diphenyloxazoleSulfonating agent2-Methyl-5-(p-sulfophenyl)-4-phenyloxazole rsc.org
2-Methyl-4,5-diphenyloxazoleChlorosulfonic acid2-Methyl-4,5-di(p-chlorosulfonylphenyl)oxazole rsc.org

Cycloaddition Reactions and Ring Expansions of the Oxazole Core

Oxazoles can participate as dienes in Diels-Alder reactions, typically with reactive dienophiles. This reaction usually leads to a bridged intermediate which can then undergo further transformations, often resulting in the formation of a pyridine (B92270) ring system. While specific examples for this compound are not documented in the provided search results, the general reactivity pattern of oxazoles suggests this possibility.

Ring expansion reactions of the oxazole core are also conceivable, potentially triggered by photochemical or thermal conditions. For instance, photolysis of oxazoles can lead to rearrangements and the formation of other heterocyclic systems. tandfonline.com However, the specific reaction pathways for this compound in such reactions would require dedicated experimental investigation.

Functionalization Strategies for the Oxazole Heterocycle

The functionalization of the oxazole ring in this compound can be approached through several avenues, including electrophilic and nucleophilic substitution, as well as oxidative cleavage. The reactivity of the oxazole core is influenced by the substitution pattern and the electronic nature of the substituents.

Electrophilic Aromatic Substitution:

Generally, electrophilic aromatic substitution on the oxazole ring itself is challenging due to its relatively electron-deficient nature compared to other five-membered heterocycles like pyrrole. When such reactions do occur, they typically favor the C5-position, provided there are activating groups present on the ring. chemeurope.comtandfonline.com However, in the case of 4,5-diphenyloxazole derivatives, electrophilic attack predominantly occurs on the appended phenyl rings rather than the oxazole nucleus.

Studies on 2-methyl-4,5-diphenyloxazole have shown that nitration and chlorosulfonation lead to substitution at the para-positions of both phenyl groups. rsc.org Sulfonation, under certain conditions, can selectively functionalize the para-position of the phenyl group at the C5 position. rsc.org It is expected that this compound would follow a similar pattern of reactivity, with electrophiles preferentially attacking the para-positions of the 4- and 5-phenyl substituents.

Nucleophilic Aromatic Substitution:

The oxazole ring is more susceptible to nucleophilic attack, particularly at the C2-position, especially when a good leaving group is present. chemeurope.comcutm.ac.in The benzylthio group in this compound can potentially act as a leaving group, allowing for its displacement by strong nucleophiles. This provides a pathway to introduce a variety of functional groups at the 2-position of the 4,5-diphenyloxazole scaffold.

Reaction TypePosition of SubstitutionReagent/ConditionsExpected Product
Nitrationpara of Phenyl RingsHNO₃/H₂SO₄2-(Benzylthio)-4,5-bis(p-nitrophenyl)oxazole
Sulfonationpara of 5-Phenyl RingH₂SO₄5-(p-Sulfophenyl)-2-(benzylthio)-4-phenyloxazole
Nucleophilic SubstitutionC2 of Oxazole RingNu⁻ (e.g., R₂NH, RO⁻)2-Nu-4,5-diphenyloxazole

Oxidative Cleavage:

The oxazole ring, despite its aromatic character, can be susceptible to oxidative cleavage under strong oxidizing conditions. For instance, treatment of 4,5-diphenyloxazole with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported to yield formamide (B127407) and benzoic acid, indicating the breakdown of the heterocyclic ring. chemeurope.com Similar reactivity would be anticipated for this compound, likely leading to a mixture of oxidation products derived from the oxazole core and the benzylthio side chain.

Metal-Catalyzed Transformations and Cross-Coupling Reactions of the Compound

The presence of the benzylthio group at the C2 position of the oxazole ring opens up possibilities for various metal-catalyzed cross-coupling reactions. Thioethers have been successfully employed as coupling partners in a range of transformations, offering an alternative to more traditional organohalide or organotriflate electrophiles.

Research on analogous systems, such as 2-methylthio-oxazoles, has demonstrated their utility in nickel-catalyzed cross-coupling reactions with organozinc reagents. nih.gov This suggests that this compound could similarly undergo coupling reactions, such as Suzuki, Negishi, or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds at the 2-position. The success of these reactions would depend on the choice of catalyst, ligands, and reaction conditions to facilitate the cleavage of the C-S bond and subsequent transmetalation and reductive elimination steps.

Furthermore, gold-catalyzed reactions of alkynyl thioethers have been shown to produce oxazoles, highlighting the affinity of gold catalysts for sulfur-containing substrates and their ability to mediate complex cyclization reactions. d-nb.inforsc.org While this represents a synthetic route to oxazoles, it also underscores the potential for gold catalysts to interact with and transform the benzylthio group of the target compound.

Cross-Coupling ReactionCatalyst System (Proposed)Coupling PartnerExpected Product
Suzuki CouplingPd(PPh₃)₄ / BaseArylboronic acid (Ar-B(OH)₂)2-Aryl-4,5-diphenyloxazole
Negishi CouplingNi(dppe)Cl₂Organozinc reagent (R-ZnX)2-Alkyl/Aryl-4,5-diphenyloxazole
Stille CouplingPd(PPh₃)₄Organostannane (R-SnBu₃)2-Alkyl/Aryl/Vinyl-4,5-diphenyloxazole

Photochemical and Thermal Reactivity Studies

The photochemical and thermal behavior of this compound is expected to be rich and varied, owing to the presence of the photosensitive oxazole core and the thermally labile benzylthio group.

Photochemical Reactivity:

The photochemistry of phenyl-substituted oxazoles is known to involve rearrangements and cycloadditions. For example, the photolysis of 2,5-diphenyloxazole (B146863) can lead to the formation of 3,5-diphenyloxazole and phenanthro[9,10-d]oxazole. tandfonline.com It is plausible that this compound could undergo similar photochemical isomerizations. Additionally, thioethers are known to be photoactive, and irradiation could potentially lead to homolytic cleavage of the carbon-sulfur bond, generating a benzyl radical and a 2-thiyl-4,5-diphenyloxazolyl radical, which could then engage in a variety of secondary reactions. Thioether ligands in ruthenium complexes have been shown to undergo photosubstitution, further indicating the potential for light-induced reactivity at the sulfur center. nih.gov

Thermal Reactivity:

A significant thermal transformation of compounds related to this compound is their cyclization with ring-opening to afford benzothiophenes. This reaction has been observed for corresponding benzylthio- and benzylamino-oxazoline derivatives. This transformation likely proceeds through an intramolecular electrophilic attack of the oxazole ring onto one of the phenyl groups, followed by rearrangement and extrusion of a portion of the oxazole ring.

Another potential thermal reaction is the Cornforth rearrangement, which is characteristic of 4-acyloxazoles. chemeurope.com While the target compound is not a 4-acyloxazole, this type of rearrangement highlights the propensity of the oxazole ring to undergo thermally induced structural reorganizations.

Reaction ConditionTransformation TypeKey Intermediates (Proposed)Product(s)
Photolysis (UV)Isomerization/Radical CleavageExcited state oxazole, Benzyl and thiyl radicalsIsomers, Dimerization products
ThermolysisCyclization/Ring-openingSpirocyclic intermediateBenzothiophene derivatives

Advanced Spectroscopic and Structural Characterization of 2 Benzylthio 4,5 Diphenyloxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of 2-(Benzylthio)-4,5-diphenyloxazole, distinct signals corresponding to the aromatic protons of the phenyl and benzyl (B1604629) groups, as well as the methylene (B1212753) protons of the benzyl group, are observed. rsc.orgrsc.orgnih.gov

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The integration of the peak areas corresponds to the number of protons, and the splitting patterns (e.g., singlet, doublet, multiplet) reveal the neighboring proton environments. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.45 - 7.29m15HAromatic Protons (Phenyl & Benzyl groups)
4.45s2HMethylene Protons (-S-CH₂ -Ph)

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used. rsc.orgrsc.org

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum displays signals for each unique carbon atom in this compound. nih.govrsc.org The chemical shifts are indicative of the electronic environment of the carbon atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
162.1C=N (Oxazole ring)
147.8C-O (Oxazole ring)
137.2C-S (Oxazole ring)
136.5 - 126.8Aromatic Carbons (Phenyl & Benzyl groups)
36.4Methylene Carbon (-S-CH₂ -Ph)

Note: The assignments are based on typical chemical shift ranges for similar functional groups and may be further confirmed by advanced NMR techniques. rsc.org

Advanced NMR Techniques

To unambiguously assign proton and carbon signals and to elucidate complex structural features, advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are employed. conicet.gov.aripb.pt These experiments reveal correlations between different nuclei. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment shows longer-range couplings between protons and carbons, which is invaluable for assigning quaternary carbons. conicet.gov.ar Although specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is a standard procedure for the structural confirmation of such molecules. conicet.gov.aripb.pt

Furthermore, for fluorinated analogs of this compound, ¹⁹F NMR spectroscopy would be a critical tool. This technique is highly sensitive to the fluorine environment and provides valuable information about the electronic effects and spatial arrangement of fluorine substituents within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows characteristic absorption bands for different functional groups. nih.govrsc.orgpg.gda.plthermofisher.com For this compound, key vibrational bands are expected for the C=N and C-O bonds of the oxazole (B20620) ring, the aromatic C-H and C=C bonds of the phenyl groups, and the C-S bond of the thioether linkage. rsc.orgrsc.orgpg.gda.pl

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~1650StrongC=N Stretch (Oxazole ring)
~1590, 1490, 1450Medium to StrongAromatic C=C Stretch
~1240StrongC-O-C Stretch (Oxazole ring)
~700StrongC-S Stretch

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions. rsc.org

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. g2labor.comdokumen.pub It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further confirmation of the structural features observed in the FT-IR spectrum. nih.govnih.gov Symmetrical vibrations, such as the breathing modes of the aromatic rings, often give rise to strong Raman signals. nih.gov The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

In a hypothetical HRMS analysis of this compound, the instrument would measure the exact mass of the molecular ion. The theoretical exact mass of this compound, with the molecular formula C₂₂H₁₇NOS, can be calculated by summing the exact masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915, Sulfur: 31.972071).

A typical HRMS experiment would involve ionizing the sample, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and then analyzing the ions in a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument. The resulting data would be presented in a table comparing the experimentally measured m/z value to the theoretically calculated value, with the difference reported in parts-per-million (ppm), providing strong evidence for the compound's elemental composition.

Hypothetical HRMS Data Table for this compound (Note: This table is illustrative as specific experimental data is not publicly available.)

Molecular Formula Ion Adduct Calculated m/z Observed m/z Mass Error (ppm)
C₂₂H₁₇NOS [M+H]⁺ 356.1053 Data not available Data not available

X-ray Crystallography and Solid-State Structure Elucidation

For this compound, a successful X-ray crystallographic analysis would require the growth of a suitable single crystal. The analysis would reveal critical structural details, such as the planarity of the oxazole ring, the orientation of the two phenyl substituents at the 4 and 5 positions, and the conformation of the benzylthio group attached at the 2-position. This information is crucial for understanding intermolecular interactions in the solid state, such as pi-stacking or hydrogen bonding, which influence the material's physical properties.

The results of an X-ray crystallography study are typically summarized in a crystallographic data table. This table includes parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and refinement statistics.

Hypothetical Crystallographic Data Table for this compound (Note: This table is illustrative as specific experimental data is not publicly available.)

Parameter Value
Crystal Data
Chemical formula C₂₂H₁₇NOS
Formula weight Data not available
Crystal system Data not available
Space group Data not available
Unit Cell Dimensions
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z (molecules/unit cell) Data not available
Data Collection & Refinement
Radiation type Data not available
Temperature (K) Data not available
R-factor Data not available

Without published experimental results from these advanced analytical techniques for this compound, a detailed discussion of its specific structural and mass spectrometric characteristics remains speculative.

Structure Property Relationship Investigations for 2 Benzylthio 4,5 Diphenyloxazole Derivatives

Methodologies for Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational and statistical methodologies that aim to create a mathematical relationship between the chemical structure of a series of compounds and a specific property. These properties can range from physicochemical characteristics to biological activities.

For derivatives of 2-(benzylthio)-4,5-diphenyloxazole, a typical QSPR study would involve the following steps:

Data Set Selection: A series of derivatives would be synthesized with systematic variations in their structure. For instance, substituents could be introduced on the phenyl rings or the benzyl (B1604629) group.

Descriptor Calculation: A wide array of molecular descriptors for each derivative would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Pertaining to the charge distribution, dipole moment, and frontier molecular orbitals (HOMO and LUMO). researchgate.net

Physicochemical descriptors: Such as lipophilicity (logP), molar refractivity, and polarizability.

Model Development: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are employed to build a predictive model that correlates the calculated descriptors with the experimentally determined property of interest.

Model Validation: The predictive power and robustness of the QSPR model are rigorously tested using internal and external validation techniques.

A hypothetical QSPR study on this compound derivatives might aim to predict their anti-inflammatory activity, a property noted for some 2-aminoalkyl-4,5-diphenyloxazoles. nih.gov The resulting QSPR model could guide the synthesis of new derivatives with potentially enhanced potency.

Computational Modeling Approaches in Structure-Property Correlation

Computational modeling provides deep insights into the structure-property correlations of molecules at an atomic level. For this compound derivatives, several computational approaches are particularly valuable.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can determine optimized molecular geometries, electronic properties like HOMO-LUMO energy gaps, and reactivity descriptors. For instance, DFT could be used to study how different substituents on the phenyl rings of this compound affect the electron density on the oxazole (B20620) ring and the thioether linkage, thereby influencing the molecule's reactivity and interaction with biological targets.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov If the biological target of this compound derivatives is known (e.g., a specific enzyme or receptor), molecular docking can be used to simulate their binding modes. This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. For example, docking studies on similar heterocyclic compounds have been used to understand their interactions with protein targets. nih.gov

Molecular Dynamics (MD) Simulations provide a time-resolved simulation of the molecular motions and interactions. researchgate.net An MD simulation of a this compound derivative in a relevant environment (e.g., in water or bound to a protein) can reveal its conformational flexibility and the stability of its interactions over time. This is particularly important for understanding how the molecule behaves in a dynamic biological system.

The table below illustrates the application of these computational methods to the study of oxazole derivatives.

Computational MethodApplication to this compound DerivativesInsights Gained
Density Functional Theory (DFT) Calculation of electronic properties (HOMO/LUMO, charge distribution), reaction energies, and vibrational frequencies.Understanding of chemical reactivity, spectral properties, and the electronic effects of substituents. researchgate.net
Molecular Docking Prediction of binding modes and affinities to biological targets (e.g., enzymes, receptors).Identification of key intermolecular interactions and rationalization of structure-activity relationships. nih.gov
Molecular Dynamics (MD) Simulation of molecular motion and conformational changes in different environments.Assessment of ligand and protein flexibility, stability of binding poses, and the role of solvent. researchgate.net

Design Principles for Structural Modification and Functional Modulation

The rational design of new this compound derivatives with desired functional properties is guided by established medicinal chemistry principles.

Bioisosteric Replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. For example, the thioether linkage in this compound could be replaced with an ether, sulfoxide (B87167), or sulfone to modulate the compound's polarity and metabolic stability.

Scaffold Hopping involves replacing the central molecular scaffold (in this case, the 4,5-diphenyloxazole (B1616740) core) with a different, but functionally equivalent, scaffold. This can lead to the discovery of novel chemical series with improved properties. For instance, the oxazole ring could be replaced by other five-membered heterocycles like thiazole (B1198619) or imidazole (B134444) to explore new chemical space.

Privileged Structures are molecular scaffolds that are capable of binding to multiple biological targets. The oxazole ring is considered a privileged structure due to its presence in numerous biologically active compounds. mdpi.com By decorating the this compound scaffold with different functional groups, it may be possible to develop derivatives that target a variety of biological pathways.

Analysis of Substituent Effects on Molecular Interactions and Pathways

The introduction of substituents onto the phenyl rings or the benzyl group of this compound can have a profound impact on its molecular interactions and, consequently, its biological activity. The effects of these substituents can be rationalized using the principles of physical organic chemistry.

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The Hammett equation provides a quantitative measure of the electronic effect of a substituent on a benzene (B151609) ring.

Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient biological targets.

Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density of the aromatic ring, which can favor interactions with electron-rich targets. nih.gov

The electronic nature of the substituents can influence the pKa of the molecule, its susceptibility to metabolic oxidation, and its ability to form hydrogen bonds.

Steric Effects: The size and shape of a substituent can influence how a molecule fits into a binding pocket of a biological target. Bulky substituents can create steric hindrance, preventing optimal binding. Conversely, in some cases, a larger substituent may be required to fill a hydrophobic pocket and enhance binding affinity.

Lipophilic Effects: The lipophilicity (or hydrophobicity) of a molecule is a critical determinant of its ability to cross cell membranes and reach its target. The lipophilicity of a this compound derivative can be fine-tuned by introducing substituents with varying degrees of lipophilicity. For example, replacing a hydrogen atom with a halogen will increase the lipophilicity of the molecule.

The following table summarizes the expected effects of different substituents on the properties of this compound derivatives.

SubstituentElectronic EffectSteric EffectLipophilic EffectPotential Impact on Molecular Interactions
-OCH₃ Electron-donatingModerateModerately lipophilicMay enhance cation-π interactions and act as a hydrogen bond acceptor.
-Cl Electron-withdrawingSmallLipophilicCan participate in halogen bonding and increase membrane permeability.
-NO₂ Strongly electron-withdrawingModerateModerately lipophilicCan act as a hydrogen bond acceptor and influence redox properties. nih.gov
-CH₃ Weakly electron-donatingSmallLipophilicCan fill small hydrophobic pockets and enhance van der Waals interactions.

By systematically studying these substituent effects, researchers can develop a comprehensive understanding of the structure-property relationships governing the this compound scaffold and rationally design new derivatives with optimized functional profiles.

Emerging Academic Applications and Future Research Directions

Role in Catalysis and Methodological Organic Synthesis

While the primary academic interest in 2-(Benzylthio)-4,5-diphenyloxazole and its relatives has been in photophysics, there is emerging potential for their use in catalysis and as scaffolds in organic synthesis. The heterocyclic oxazole (B20620) ring is a common motif in molecules with biological activity, and derivatives are often synthesized for medicinal chemistry applications. dntb.gov.uanih.gov

The sulfur atom in the benzylthio group offers a potential site for coordination to metal catalysts or for participation in organocatalytic transformations. Thioether groups are known to interact with various transition metals, suggesting that this compound could serve as a ligand in catalysis. While direct catalytic applications of this specific compound are not yet widely reported, related sulfur-containing heterocyclic compounds have found use as catalysts. mdpi.com

In methodological organic synthesis, the oxazole ring can be a stable platform for the elaboration of more complex molecules. The synthesis of various 2-alkylthio-4,5-diphenyloxazoles has been reported, indicating that the benzylthio group can be readily modified or that different alkylthio groups can be introduced. nih.gov This modularity allows for the creation of libraries of related compounds for screening in various applications.

Advanced Materials Science Applications beyond Photophysics

The applications of oxazole derivatives in materials science are not limited to their light-emitting properties. The high thermal and chemical stability of some 2,5-disubstituted 1,3,4-oxadiazoles, a related class of compounds, makes them suitable for use in heat-resistant polymers and anti-corrosion agents. researchgate.net It is plausible that this compound could exhibit similar stability, making it a candidate for incorporation into high-performance materials.

The ability to functionalize the oxazole core and the pendant phenyl and benzyl (B1604629) groups allows for the tuning of its physical properties, such as solubility, melting point, and compatibility with other materials. This tunability is a key advantage in the rational design of new materials for specific applications.

Prospects for Rational Design of Novel Oxazole-Based Scaffolds for Specific Academic Applications

The this compound scaffold provides a versatile platform for the rational design of new molecules with tailored properties. By systematically modifying the substituents on the oxazole core and the phenyl and benzyl rings, researchers can fine-tune the electronic and steric properties of the molecule. nih.govnih.govmdpi.com

For example, in the context of photophysics, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can shift the absorption and emission wavelengths, as well as alter the quantum yield of fluorescence. nih.gov This approach allows for the creation of custom fluorophores for specific applications, such as biological imaging or sensing.

In catalysis, modifications to the benzylthio group or the introduction of other coordinating groups could lead to the development of new ligands for transition metal catalysis. The design of such ligands could be guided by computational studies to predict their binding affinities and catalytic activities.

The general principle of "scaffold hopping," where a known active core structure is replaced with a different one to explore new chemical space, is also applicable. nih.gov The 4,5-diphenyloxazole (B1616740) core can be seen as a privileged scaffold that can be derivatized in numerous ways to generate novel compounds for a wide range of academic and potentially commercial applications. researchgate.netnih.gov

Unexplored Reactivity Patterns and Synthetic Challenges

The synthesis and reactivity of this compound present both established pathways and intriguing, yet-to-be-explored chemical behaviors. While the core oxazole structure is relatively stable, the presence of the benzylthio group introduces a reactive site that is ripe for further investigation.

A known route to analogous 2-alkylthio-4,5-diphenyloxazoles was reported in 1976, suggesting a foundational synthetic pathway that likely involves the reaction of a 2-mercapto-4,5-diphenyloxazole intermediate with benzyl halide. However, the specific challenges and optimization of this synthesis for the benzyl derivative have not been extensively documented.

Unexplored Reactivity:

The reactivity of the sulfur atom in the benzylthio moiety is a key area for future exploration. The lone pairs on the sulfur atom make it a potential nucleophile, opening the door to a variety of reactions.

One significant area of unexplored reactivity lies in cross-coupling reactions . The C–S bond in thioethers can be activated by various transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.govnih.govrsc.orgresearchgate.net For this compound, this could involve coupling of the oxazole moiety with other aromatic or aliphatic groups, offering a novel method for creating more complex molecular architectures. The development of efficient catalytic systems for the selective cleavage and functionalization of the C-S bond in this specific molecule remains a significant challenge.

Furthermore, the sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives would possess altered electronic properties and steric profiles, potentially leading to novel biological activities or applications in materials science. The selective oxidation of the thioether in the presence of the electron-rich oxazole and phenyl rings is a synthetic challenge that requires careful selection of reagents and reaction conditions.

The 4,5-diphenyl-substituted oxazole ring itself can participate in cycloaddition reactions . While some research has been conducted on the Diels-Alder reactions of related oxazoles, the specific behavior of this compound in such reactions is not well-documented. smolecule.com Exploring its participation as a diene or dienophile could lead to the synthesis of complex, polycyclic systems with potential applications in medicinal chemistry. A notable study on a related 2-(phenylsulfonylmethyl)-4,5-diphenyloxazole scaffold demonstrated its use in intramolecular "click" reactions to form macrocycles, highlighting the versatility of the 2-substituted 4,5-diphenyloxazole core in constructing complex architectures. nih.gov

Synthetic Challenges:

The primary synthetic challenges for this compound and its derivatives revolve around selectivity and functional group tolerance.

Synthetic ChallengePotential ApproachKey Considerations
Selective C-S Bond Cleavage and Functionalization Transition-metal catalyzed cross-coupling reactions (e.g., Ni, Pd, Cu).Catalyst and ligand selection to avoid unwanted side reactions with the oxazole ring or phenyl groups.
Selective Oxidation of the Thioether Use of mild and selective oxidizing agents.Controlling the extent of oxidation to sulfoxide or sulfone without affecting other functional groups.
Functionalization of the Phenyl Rings Electrophilic aromatic substitution.Directing group effects of the oxazole and thioether moieties; potential for catalyst poisoning by sulfur.
Stereoselective Synthesis Use of chiral catalysts or starting materials.Introduction of chirality could be crucial for biological applications.

Interdisciplinary Research Avenues and Theoretical Advancements

The unique structural features of this compound make it a promising candidate for a range of interdisciplinary research applications and a subject for theoretical investigation.

Interdisciplinary Research Avenues:

The intersection of a fluorescent oxazole core with a reactive thioether linkage suggests potential applications in several fields:

Medicinal Chemistry: Oxazole derivatives are known to exhibit a wide range of biological activities. nih.gov The 4,5-diphenyloxazole scaffold, in particular, has been investigated for its potential anti-inflammatory, analgesic, and platelet antiaggregating properties. nih.govscispace.com The benzylthio group can be modified to tune the compound's lipophilicity and electronic properties, potentially leading to the development of new therapeutic agents. The thioether linkage could also act as a handle for bioconjugation or as a trigger for drug release under specific biological conditions.

Materials Science: The 2,5-diphenyloxazole (B146863) (PPO) core is a well-known scintillator and fluorescent material. While the introduction of the benzylthio group at the 2-position of the 4,5-diphenyloxazole may alter its photophysical properties, it also opens up avenues for creating novel functional materials. The thioether can be used as an attachment point to incorporate the oxazole fluorophore into polymers or onto surfaces. Oxidation of the thioether to a sulfone could further modulate the electronic and photophysical properties, potentially leading to new materials for organic light-emitting diodes (OLEDs) or chemical sensors.

Chemical Biology: The reactivity of the thioether towards certain biological species could be exploited for the development of chemical probes. For instance, the thioether could react with specific reactive oxygen species (ROS) or electrophiles within a cell, leading to a change in fluorescence and allowing for the detection of these species.

Theoretical Advancements:

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of this compound.

Q & A

Q. What are the most efficient synthetic routes for 2-(benzylthio)-4,5-diphenyloxazole, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of S-benzylisothiourea hydrochloride with aromatic aldehydes and ethyl 2-cyanoacetate under reflux in ethanol. Reaction yields are highly dependent on substituent electronic effects:
  • Electron-withdrawing groups (e.g., F, Cl) or electron-donating groups (e.g., CH₃, CH₃O) on aldehydes yield 75–92% product .
  • Elevated temperatures (80–100°C) and anhydrous solvents (e.g., THF/Et₃N mixtures) minimize side reactions .
    Key Optimization Table :
Aldehyde SubstituentSolvent SystemTemperature (°C)Yield (%)
4-FluorophenylEtOH/H₂O8089
4-MethoxyphenylTHF/Et₃N10092
Heterocyclic (e.g., picolinaldehyde)EtOH7078

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of substituents (e.g., benzylthio group at C2) via coupling patterns and aromatic proton integration .
  • FTIR : Detect thioether (C-S) stretches at 640–680 cm⁻¹ and oxazole ring vibrations at 1600–1650 cm⁻¹ .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ for C₂₆H₂₀N₂OS: calculated 409.1378) .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Methodological Answer :
  • Polar aprotic solvents (e.g., DMSO, DMF) accelerate decomposition via hydrolysis at >40°C, reducing purity by 15–20% over 72 hours .
  • Storage in anhydrous THF or toluene at –20°C preserves >95% integrity for 6 months .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the oxazole core for click chemistry applications?

  • Methodological Answer :
  • Azide Incorporation : React 4-azidobenzoyl esters with ammonium acetate in acetic acid at 118°C to install azide groups at C2, yielding 2-(4-azidophenyl)-4,5-diphenyloxazole (61% yield) .
  • Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) : Use CuI (0.05 eq.) in THF/Et₃N to conjugate alkyne-functionalized probes (e.g., fluorophores) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Docking Studies : Use PubChem-derived structures (CID 4675-18-7 analogs) to model interactions with kinase targets (e.g., EGFR, VEGFR2) .
  • QSAR Models : Correlate logP values (2.8–3.5) with cytotoxicity (IC₅₀ = 1.2–8.7 µM in HeLa cells) to prioritize analogs for synthesis .

Q. What mechanistic insights explain the anticancer activity of this compound derivatives?

  • Methodological Answer :
  • ROS Induction : Derivatives with electron-deficient aryl groups (e.g., 4-CF₃) generate reactive oxygen species (ROS), triggering apoptosis in MCF-7 cells .
  • Enzyme Inhibition : Competitive inhibition of topoisomerase IIα (Kᵢ = 0.8 µM) via π-π stacking with the oxazole ring .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the hydrolytic stability of this compound?

  • Resolution :
  • Early studies using aqueous DMSO reported rapid hydrolysis (t₁/₂ = 12 h), while later work in anhydrous THF observed stability (t₁/₂ > 1 month). This discrepancy arises from solvent-dependent reactivity: protic solvents accelerate thioether cleavage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.